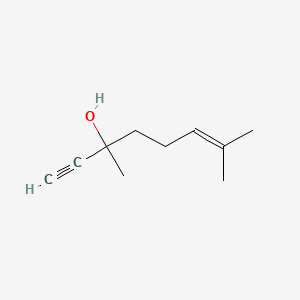

3,7-Dimethyloct-6-en-1-yn-3-ol

描述

Context within Monoterpenoid Chemistry and Alkynol Classifications

From a structural standpoint, 3,7-dimethyloct-6-en-1-yn-3-ol is classified as an acyclic monoterpenoid alcohol. core.ac.uk Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. Its ten-carbon skeleton is characteristic of this classification. Current time information in Bangalore, IN. The presence of a hydroxyl group (-OH) further categorizes it as an alcohol.

Furthermore, the molecule belongs to the alkynol class of compounds. This is defined by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol functional group. Specifically, it is a tertiary alkynol, as the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. The combination of an alkene (carbon-carbon double bond), an alkyne, and an alcohol within a single acyclic structure makes it a versatile synthetic intermediate. Current time information in Bangalore, IN. It is also referred to as a ynone in some chemical literature. nih.govorgsyn.org

Overview of Scholarly Investigations and Research Significance

The primary research significance of this compound lies in its role as a precursor in the synthesis of other high-value chemicals. core.ac.uk It is a key intermediate in one of the industrial methods for producing linalool (B1675412), a widely used fragrance ingredient, through the selective hydrogenation of its triple bond. nih.gov Linalool, in turn, is a foundational material for the synthesis of other important aroma chemicals like geraniol (B1671447) and citral, as well as vitamins A and E. nih.gov

Beyond its use in chemical synthesis, scholarly investigations have explored the biological activities of this compound. Research has indicated that the compound possesses antimicrobial properties, showing excellent antibacterial activity against bacteria such as Escherichia coli and Enterobacter faecalis. core.ac.uk Additionally, it has been noted for its ability to mask unpleasant odors and for its mosquito-repellent properties. core.ac.uk The compound has also been identified in the essential oils of some plants, such as Daucus carota (wild carrot). nih.gov

Historical Development of Academic Inquiry into this compound

The academic and industrial interest in this compound is intrinsically linked to the history of synthetic fragrance and vitamin production. While the natural occurrence of related compounds like linalool has been known for much longer, the large-scale demand for these substances in the 20th century necessitated the development of synthetic routes. nih.gov

In the mid-20th century, as the demand for linalool in perfumery and as a precursor for vitamin synthesis grew, several large-scale production methods were developed. nih.gov One of these prominent methods involves the ethynylation of 6-methyl-5-hepten-2-one (B42903) with acetylene (B1199291). nih.govbeilstein-journals.org This reaction, typically carried out in the presence of a base like potassium hydroxide (B78521) in liquid ammonia (B1221849), directly yields this compound (dehydrolinalool). core.ac.ukchemicalbook.com

Early academic and industrial research, therefore, focused on optimizing this synthesis and the subsequent selective hydrogenation step to produce linalool in high yield and purity. nih.gov Reports from the 1970s and onwards detail various synthetic strategies and the utility of dehydrolinalool as a building block. For instance, a 1970 report described a multi-step sequence starting from dehydrolinalool to prepare 8-hydroxygeraniol, a key biosynthetic precursor to monoterpene indole (B1671886) alkaloids. orgsyn.org The continuous development of catalytic systems for the selective hydrogenation of dehydrolinalool to linalool remains an area of study, highlighting its enduring importance in industrial chemistry. google.comchimia.ch

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloct-6-en-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTIDNZYLFTNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057588 | |

| Record name | Dehydrolinalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with a floral odor; [MSDSonline] | |

| Record name | 2-Dehydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

198.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C | |

| Record name | 2-Dehydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.34 [mmHg] | |

| Record name | 2-Dehydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29171-20-8 | |

| Record name | Dehydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29171-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrolinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029171208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrolinalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-en-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L06OT2435M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58.00 to -56.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 3,7 Dimethyloct 6 En 1 Yn 3 Ol

Established Synthetic Pathways

The commercial importance of 3,7-dimethyloct-6-en-1-yn-3-ol has led to the development of several reliable and scalable synthetic methods. These pathways are characterized by their efficiency and use of readily available starting materials.

Ethynylation of 6-Methyl-5-hepten-2-one (B42903) and Related Ketones

The most common and direct method for synthesizing this compound is through the ethynylation of 6-methyl-5-hepten-2-one. chemicalbook.comchemicalbook.com This reaction involves the addition of an acetylene (B1199291) group to the ketone.

The starting material, 6-methyl-5-hepten-2-one, is itself an important intermediate that can be synthesized through various routes, often starting from acetone (B3395972) and acetylene or isobutylene. chemicalbook.comgoogle.comlookchem.com

Multi-step Total Synthesis Approaches (e.g., from Natural Geraniol)

While the ethynylation of 6-methyl-5-hepten-2-one is the most direct route, this compound can also be prepared through multi-step total synthesis. One notable example starts from the naturally occurring terpene, geraniol (B1671447). google.comnih.gov This approach can be particularly useful for producing specific stereoisomers of the final product.

Role as a Key Intermediate in Commercial Synthetic Processes (e.g., Vitamin A, Ionone Series)

The significance of this compound lies in its role as a crucial intermediate in the large-scale industrial synthesis of several high-value products. chemicalbook.com

Vitamin A and E Synthesis: This compound is a key building block in the industrial production of Vitamin A and Vitamin E. chemicalbook.comnist.gov The synthesis of Vitamin A often involves the coupling of this compound with other fragments to construct the full carbon skeleton of the vitamin. mdpi.com

Ionone Series: It serves as a precursor in the synthesis of ionones, which are important fragrance compounds with a characteristic violet scent. chemicalbook.comlookchem.com The synthesis involves the conversion of this compound to pseudoionone, which is then cyclized to form ionones. chemicalbook.commdpi.com

Other Fragrance Chemicals: Dehydrolinalool is also used to synthesize other fragrances like linalool (B1675412) and nerolidol. chemicalbook.com The conversion to linalool is achieved through the selective hydrogenation of the triple bond. core.ac.uklookchem.com

Advanced Synthetic Techniques and Catalysis Development

In addition to established methods, research continues to explore more advanced and efficient ways to synthesize this compound and its derivatives, focusing on catalysis and novel reaction methodologies.

Catalytic Systems for Selective Formation of this compound

The development of new catalytic systems aims to improve the selectivity and efficiency of the ethynylation reaction. While traditional methods often rely on stoichiometric amounts of strong bases, catalytic approaches can offer milder reaction conditions and reduced waste. Research in this area includes exploring different metal catalysts and reaction media to optimize the formation of the desired product. ontosight.airesearchgate.net

Application of Emerging Methodologies (e.g., Gold-Catalyzed Cyclizations, Flow Chemistry)

Emerging synthetic methodologies are also being applied to the synthesis and transformation of this compound.

Gold-Catalyzed Cyclizations: Gold catalysts have been shown to be effective in promoting the cyclization of enynes, a class of compounds that includes this compound. tdx.cattdx.cat These reactions can lead to the formation of complex cyclic structures from the linear precursor.

Flow Chemistry: The use of flow chemistry offers potential advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control. Continuous-flow reactors can allow for better management of reaction parameters like temperature and pressure, leading to improved yields and purity.

Stereoselective Synthesis and Chiral Resolution

The creation of a specific three-dimensional arrangement at the chiral carbon of this compound is a significant challenge in synthetic chemistry. The two principal pathways to achieve this are through enantioselective synthesis, which aims to create a single enantiomer from a prochiral precursor, and chiral resolution, which separates a pre-existing 50:50 mixture of enantiomers.

Enantioselective Approaches to this compound Isomers

The direct, enantioselective synthesis of this compound isomers primarily involves the asymmetric addition of an acetylene nucleophile to the prochiral ketone, 6-methylhept-5-en-2-one. While specific applications of these methods directly to 6-methylhept-5-en-2-one are not extensively documented, a variety of established catalytic systems exist for the broader class of unactivated ketones, representing the most viable strategies. nih.govsmolecule.comchemicalbook.com

The development of catalytic asymmetric alkynylation of ketones is a key area of research, providing access to chiral tertiary propargylic alcohols. nih.gov These methods often rely on a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl group. Several distinct catalytic systems have been developed for this purpose.

Key strategies include:

Zinc-based Catalysis: The dimethylzinc-mediated addition of terminal alkynes to ketones, guided by chiral ligands, is a well-established method. nih.gov Chiral amino alcohols, such as (+)-N-methylephedrine, and bifunctional salen ligands have been used to induce high enantioselectivity in the formation of tertiary alcohols. nih.govillinois.edu The use of zinc(II) triflate in conjunction with a chiral ligand allows the reaction to proceed under mild conditions. illinois.edu

Titanium-based Catalysis: Chiral BINOL-derived ligands, when complexed with titanium(IV) isopropoxide, form effective catalysts for the asymmetric addition of alkynylzinc species to ketones. illinois.edu The steric and electronic properties of the BINOL ligand are crucial for achieving high reactivity and enantioselectivity. illinois.edu

Rhodium-based Catalysis: Chiral rhodium complexes have also been employed. Systems using rhodium(I) precursors with chiral phosphine (B1218219) ligands can catalyze the addition of alkynes to activated ketones. acs.org More recently, chiral CCN pincer Rh(III) complexes with N-heterocyclic carbene and oxazoline (B21484) ligands have shown high efficiency for the direct asymmetric alkynylation of certain activated ketones. nii.ac.jp

| Catalytic System | Chiral Ligand Type | Alkyne Source | Typical Ketone Substrate | Ref. |

| Zn(Me)₂ or Zn(OTf)₂ | Amino Alcohols, Salen, Schiff Bases | Terminal Alkyne | Aryl/Alkyl Ketones | nih.gov, illinois.edu |

| Ti(Oi-Pr)₄ | BINOL Derivatives | Alkynylzinc Species | Aromatic & Aliphatic Ketones | illinois.edu |

| Rh(I) or Rh(III) | Chiral Phosphines, Oxazoline-NHC | Terminal Alkyne | Activated Ketones | nii.ac.jp, acs.org |

This table summarizes general enantioselective approaches for the synthesis of chiral tertiary alkynols applicable to precursors like 6-methylhept-5-en-2-one.

Kinetic Resolution Strategies for Tertiary Alkynols in Complex Mixtures

Kinetic resolution is a powerful and widely used technique to obtain enantioenriched tertiary alkynols from their readily accessible racemic mixtures. This strategy relies on a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the substrate, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. This method is particularly relevant for tertiary alcohols, where creating the chiral center directly can be challenging.

Enzyme-Mediated Kinetic Resolution Biocatalysis, particularly using lipases, is a prominent method for the kinetic resolution of alcohols. mdpi.comnih.gov Lipases exhibit high enantioselectivity in the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.comresearchgate.net This process, known as enzymatic kinetic resolution (EKR), is valued for its mild reaction conditions and environmental compatibility. mdpi.com

For instance, the resolution of racemic alcohols can be efficiently achieved through lipase-catalyzed acetylation using an acyl donor like vinyl acetate (B1210297). Lipases such as Novozym® 435 (immobilized Candida antarctica lipase (B570770) B) and lipase AK are known to exhibit opposite enantioselectivities in some resolutions, providing access to either enantiomer of the target compound. semanticscholar.org This approach has been successfully applied to resolve derivatives of dehydrolinalool, demonstrating its applicability to the target compound's structural class. semanticscholar.org

Transition Metal-Catalyzed Kinetic Resolution Palladium catalysis offers a distinct approach to the kinetic resolution of tertiary propargylic alcohols. A notable example is a carboxylative kinetic resolution that utilizes a chiral palladium complex. In this process, racemic tertiary propargylic alcohols undergo a carboxylation reaction in the presence of a chiral catalyst, with one enantiomer reacting significantly faster than the other. This method has been shown to produce both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities (up to >99% ee). The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.

Chiral Brønsted Acid Catalysis A more recent, metal-free strategy involves the use of chiral phosphoric acids as catalysts. This approach has been demonstrated in the kinetic resolution of tertiary alcohol-tethered ynamides. The chiral phosphoric acid catalyzes a controllable hydroalkoxylation, leading to the formation of chiral heterocycles with high enantioselectivity from one enantiomer, while the other remains largely unreacted. This highlights the potential of chiral Brønsted acids in catalyzing alkyne functionalization for the kinetic resolution of tertiary alcohols.

| Method | Catalyst / Reagent | Reaction Type | Selectivity | Ref. |

| Enzymatic Resolution | Lipases (e.g., Novozym® 435, Lipase AK) | Acylation / Hydrolysis | Can be highly selective (E > 200 reported for some substrates) | semanticscholar.org, mdpi.com, nih.gov |

| Palladium Catalysis | Pd((R)-DTBM-SEGphos)Cl₂ / (PhO)₂POOH | Carboxylative Cyclization | High (s-factors up to 90), yielding >98% ee for recovered alcohol | |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid (CPA) | Hydroalkoxylation / Cyclization | High, yielding products with high enantioselectivities |

This table compares different kinetic resolution strategies applicable to racemic this compound and other tertiary alkynols.

Chemical Reactivity and Transformation Studies of 3,7 Dimethyloct 6 En 1 Yn 3 Ol

Oxidative Reactions

The oxidation of 3,7-Dimethyloct-6-en-1-yn-3-ol can be directed at its different functional groups, leading to a range of potential products. The specific outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

The tertiary alcohol group in this compound is a primary site for oxidative reactions. While tertiary alcohols are generally resistant to oxidation under mild conditions without carbon-carbon bond cleavage, specific reagents can facilitate their transformation. The oxidation of similar tertiary propargylic alcohols often leads to the formation of ketones or other carbonyl compounds. smolecule.com For instance, controlled oxidation can convert the alcohol into a corresponding ketone.

The double and triple bonds are also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can cleave these bonds, leading to smaller carboxylic acids and ketones. The characterization of these products typically involves spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., C=O, O-H) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the structure and molecular weight of the resulting compounds.

Table 1: Potential Products from Controlled Oxidation

| Oxidizing Agent | Target Functional Group | Potential Product Class |

|---|---|---|

| Mild Oxidants (e.g., PCC) | Tertiary Alcohol | Ketone (with rearrangement/cleavage) |

The stability of this compound is influenced by environmental factors such as temperature and pH. Studies on related compounds suggest that its oxidative degradation can be accelerated under specific conditions. Investigating the degradation kinetics involves exposing the compound to controlled environments and monitoring its concentration over time, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

For example, accelerated stability testing can be performed at elevated temperatures (e.g., 40–60°C) to determine the rate of degradation. The influence of pH can be studied by conducting these experiments in buffered solutions across a range of pH values, as the stability of the hydroxyl and unsaturated functionalities can be pH-dependent. While specific kinetic data for this compound is not extensively published, general methodologies for assessing alcohol stability are well-established.

Reduction Reactions

The alkyne and alkene functionalities of this compound are readily reduced through hydrogenation. The selectivity of the reduction is a key aspect, allowing for the synthesis of distinct and valuable products.

The selective semi-hydrogenation of the alkyne group in this compound to an alkene is a commercially important reaction, as it yields linalool (B1675412), a widely used fragrance and flavor compound. chemicalbook.comnih.gov This transformation requires catalysts that can selectively reduce the triple bond without affecting the existing double bond or the alcohol group.

Heterogeneous catalysts are commonly employed for this purpose. Palladium (Pd)-based catalysts are particularly effective. For instance, Pd nanoparticles supported on a hypercrosslinked polystyrene matrix have demonstrated high conversion and selectivity in the semi-hydrogenation of this compound to linalool. researchgate.net Similarly, catalysts using ion-exchange resins as supports for Pd have been studied for the hydrogenation of related acetylenic alcohols. encyclopedia.pub The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is another classic example used for the selective reduction of alkynes to cis-alkenes. mdpi.com

Table 2: Catalysts for Selective Semi-Hydrogenation of this compound

| Catalyst Type | Catalyst Example | Support Material | Key Feature |

|---|---|---|---|

| Heterogeneous | Palladium Nanoparticles | Hypercrosslinked Polystyrene | High conversion and selectivity researchgate.net |

| Heterogeneous | Lindlar Catalyst | CaCO₃ / Pb | Selectivity for cis-alkene formation mdpi.com |

Complete hydrogenation of this compound, which reduces both the triple and double bonds, results in the formation of the corresponding saturated alcohol, 3,7-dimethyloctan-3-ol. nih.gov This reaction is typically carried out using standard hydrogenation catalysts such as platinum or palladium on a support like carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) under a hydrogen atmosphere. google.com The reaction proceeds until the uptake of hydrogen ceases, indicating the saturation of all carbon-carbon multiple bonds. The resulting saturated alcohol, 3,7-dimethyloctan-3-ol, is also known as dihydrolinalool. nih.gov

Substitution Reactions and Derivative Formation

The tertiary hydroxyl group of this compound can undergo substitution reactions to form various derivatives, such as esters and ethers. These reactions are useful for creating new molecules with modified properties or for protecting the alcohol group during multi-step syntheses.

A common derivatization is esterification. For example, this compound can be reacted with an acid anhydride (B1165640) or acyl chloride to form an acetate (B1210297) ester, 3,7-Dimethyloct-6-en-1-yn-3-yl acetate.

Another important reaction is the formation of silyl (B83357) ethers, often used as protecting groups in organic synthesis. The hydroxyl group can be reacted with a silylating agent, such as triethylsilyl triflate (TES triflate) in the presence of a base, to yield the corresponding triethylsilyl ether, (S)-(3,7-dimethyloct-6-en-1-yn-3-yloxy)-triethylsilane. google.com This protection strategy is crucial in the synthesis of more complex molecules derived from this starting material. google.com While ether formation via reactions like the Williamson ether synthesis is possible, the tertiary nature of the alcohol can lead to low yields due to steric hindrance.

Table 3: Examples of Derivative Formation

| Reaction Type | Reagent(s) | Derivative Formed |

|---|---|---|

| Esterification | Acetic Anhydride | 3,7-Dimethyloct-6-en-1-yn-3-yl acetate |

Synthesis and Characterization of Alkynol Derivatives (e.g., 3,7-Dimethyloct-6-en-1-yn-3-yl Acetate, Silyl Ethers)

The tertiary alcohol group in this compound, also known as dehydrolinalool, is a key site for chemical modification, allowing for the synthesis of various derivatives. These derivatives are often created to protect the hydroxyl group or to introduce new functionalities for further reactions.

3,7-Dimethyloct-6-en-1-yn-3-yl Acetate:

The acetylation of this compound yields 3,7-dimethyloct-6-en-1-yn-3-yl acetate (dehydrolinalyl acetate), an important compound in the fragrance industry. google.com The synthesis is typically achieved through catalytic acetylation using acetic anhydride. google.com A variety of catalysts can be employed to facilitate this transformation, with differing efficiencies and yields. google.com For instance, a patented process highlights the use of specific catalysts that can achieve high conversion and yield. google.com

Below is a table summarizing the results of catalytic acetylation of this compound using different catalysts. google.com

| Catalyst | Total Conversion Rate (%) | Overall Yield (%) |

| Zinc trifluoromethanesulfonate | 97.9 | 95.6 |

| Scandium trifluoromethanesulfonate | 91.6 | 87.9 |

Table 1: Comparison of catalysts in the synthesis of 3,7-dimethyloct-6-en-1-yn-3-yl acetate. Data sourced from patent CN105189442A. google.com

The reaction conditions, including temperature and the ratio of reactants, are crucial for optimizing the synthesis and minimizing the formation of byproducts. google.com

Silyl Ethers:

Silyl ethers are commonly used as protecting groups for alcohols due to their ease of formation and subsequent removal under mild conditions. google.com For this compound, the hydroxyl group can be converted into a silyl ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. google.com This protection strategy is valuable in multi-step syntheses where the acidic proton of the hydroxyl group or its nucleophilic character might interfere with subsequent reaction steps. google.com The choice of the specific silyl group depends on the required stability and the conditions for its eventual removal. google.com

Exploration of Functional Group Interconversions at the Alkynol Moiety

The functional groups of this compound—the hydroxyl group, the triple bond, and the double bond—allow for a wide range of functional group interconversions. ontosight.ai These transformations are fundamental in synthetic organic chemistry for creating more complex molecules. ontosight.ai

Dehydration reactions of tertiary alcohols like this compound are a valuable method for preparing olefins. whiterose.ac.uk However, the presence of other sensitive functional groups in the molecule necessitates the use of mild dehydration methods to avoid unwanted side reactions. whiterose.ac.uk Studies have explored enzymatic approaches using dehydratases for the selective elimination of water. whiterose.ac.uk

Furthermore, this compound serves as a key intermediate in the synthesis of various other important compounds in the fragrance and vitamin industries. chemicalbook.com These syntheses involve a series of functional group interconversions. For example, it is a precursor for the production of:

Linalool: Through selective hydrogenation of the triple bond.

Nerolidol: Via rearrangement reactions.

Citral and Ionones: Through a series of reactions including rearrangements and cyclizations. chemicalbook.com

These transformations highlight the versatility of the alkynol moiety in serving as a starting point for a diverse array of chemical structures.

Rearrangement Processes

The carbon skeleton of this compound and its derivatives is amenable to various rearrangement reactions, which are powerful tools for constructing complex molecular architectures.

Studies on Cope Rearrangements and Related Pericyclic Reactions of Derived Ethers

Pericyclic reactions, particularly Cope and oxy-Cope rearrangements, are prominent in the transformation of derivatives of this compound. mdpi.com A notable example is the synthesis of pseudoionone, a key intermediate for vitamin A synthesis. mdpi.com

In this synthetic route, the hydroxyl group of this compound is first converted into a propenyl ether. mdpi.com This derived ether then undergoes a Cope rearrangement upon heating. mdpi.com The Cope rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of a 1,5-diene system. thieme-connect.de In this specific case, the rearrangement leads to the formation of an allenic ketone. mdpi.com

The reaction sequence is as follows:

Ether Formation: this compound is treated with 2-methoxyprop-1-ene under acidic conditions to form 3,7-dimethyl-3-(prop-1-en-2-yloxy)oct-6-en-1-yne. mdpi.com

Cope Rearrangement: This intermediate then undergoes a Cope rearrangement to yield an allenic ketone. mdpi.com

This transformation demonstrates how the initial structure can be significantly altered through a concerted pericyclic reaction to create valuable synthetic intermediates. mdpi.com

Isomerization Pathways and Conditions

Isomerization reactions are crucial for converting a compound into one of its isomers, often with more desirable properties or functionalities. In the context of this compound chemistry, isomerization pathways are key to accessing certain target molecules.

Following the Cope rearrangement that produces an allenic ketone, a subsequent isomerization step is required to form pseudoionone. mdpi.com This isomerization converts the allenic ketone into the more stable conjugated enone structure of pseudoionone. mdpi.com This process is a critical step in the industrial synthesis of vitamin A. mdpi.com

Additionally, intramolecular aryl-alkyne isomerization has been explored in the synthesis of complex heterocyclic compounds. google.com Tandem isomerization-coupling reactions also present an efficient pathway for the synthesis of various enynes, highlighting the importance of isomerization in modern synthetic strategies. smolecule.com

Mechanistic Investigations of Chemical Processes Involving 3,7 Dimethyloct 6 En 1 Yn 3 Ol

Reaction Kinetics and Thermodynamic Analyses of Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the transformations of 3,7-dimethyloct-6-en-1-yn-3-ol, also known as dehydrolinalool. Thermodynamic data for this compound, such as its heat capacity and enthalpy of vaporization, are essential for understanding its physical behavior and energy requirements during phase transitions. For instance, the constant pressure heat capacity has been reported as 385.2 J·mol⁻¹·K⁻¹ at 313.55 K. chemicalbook.com The enthalpies of vaporization have been measured to be 50.4 kJ·mol⁻¹ at 407 K and 52.1 kJ·mol⁻¹ at 421 K. chemicalbook.com This data is fundamental for designing and optimizing industrial processes like distillation for its purification. chemicalbook.com

In the context of its synthesis, the ethynylation of methylheptenone with acetylene (B1199291) is a key reaction. chemicalbook.com This process is typically carried out in the presence of potassium hydroxide (B78521) and liquid ammonia (B1221849) at a temperature of 35–40°C and a pressure of 2.0–2.5 MPa, with a reaction time of 2–3 hours. chemicalbook.com Understanding the kinetics of this reaction is vital for maximizing the yield, which can reach 92–94% of dehydrolinalool with a purity of over 98%. chemicalbook.com

The hydrogenation of this compound is another significant transformation. The kinetics of this reaction are highly dependent on the catalyst and reaction conditions. For example, in the hydrogenation to 3,7-dimethyl-1,6-octadien-3-ol using a Pd catalyst on a hyper-crosslinked polystyrene support (Macronet™ MN270), a 100% conversion with 96.5–98.5% selectivity can be achieved at 90°C and atmospheric pressure in toluene. encyclopedia.pubresearchgate.net The reaction rate can be influenced by factors such as the catalyst's metal loading and the solvent used. encyclopedia.pub

Thermodynamic Properties of this compound

| Property | Value | Temperature (K) |

| Constant Pressure Heat Capacity | 385.2 J·mol⁻¹·K⁻¹ | 313.55 |

| Enthalpy of Vaporization | 50.4 kJ·mol⁻¹ | 407 |

| Enthalpy of Vaporization | 52.1 kJ·mol⁻¹ | 421 |

Elucidation of Proposed Reaction Intermediates (e.g., Carbocation Formation in Enzymatic Contexts)

The elucidation of reaction intermediates is critical for understanding the detailed pathways of chemical transformations involving this compound. In enzymatic reactions, the formation of carbocation intermediates is a frequently proposed mechanism. For instance, the enzyme linalool (B1675412) dehydratase/isomerase (LinD) from Castellaniella defragrans is known to catalyze the hydration of β-myrcene to linalool. whiterose.ac.uk While LinD showed no activity towards this compound, studies on analogous substrates suggest the importance of carbocation stability in the active site. whiterose.ac.uk It is hypothesized that the rigidity of certain substrates can prevent productive binding and subsequent reaction. whiterose.ac.uk

In non-enzymatic acid-catalyzed reactions, such as the transposition of isomeric unsaturated alcohols, the formation of intermediate acyclic carbocations has been observed. lookchem.com The stereoselectivity of the products indicates that these carbocations may not interconvert under the reaction conditions, suggesting a high degree of control by the local chemical environment. lookchem.com

The study of related compounds and their interactions with enzymes provides a framework for postulating the behavior of this compound. For example, the lack of activity of LinD towards substrates without a terminal vinyl group suggests this group may act as a stabilizing anchor for a potential carbocation intermediate. whiterose.ac.uk

Catalytic Mechanisms in Partial and Full Hydrogenation Reactions

The hydrogenation of this compound can be controlled to yield either partially or fully hydrogenated products, depending on the catalyst and reaction conditions.

Partial Hydrogenation (Semi-hydrogenation):

The selective semi-hydrogenation of the alkyne group in this compound to the corresponding alkene, 3,7-dimethyl-1,6-octadien-3-ol (linalool), is a reaction of significant industrial interest. This transformation is often achieved using palladium-based catalysts. For instance, Pd nanoparticles supported on hypercrosslinked polystyrene have been shown to be effective for this purpose, providing high conversion and selectivity while preventing over-hydrogenation to the fully saturated alcohol. researchgate.net The size of the Pd nanoparticles can influence catalytic activity, with smaller nanoparticles generally exhibiting higher activity. researchgate.net

Another effective catalyst for partial hydrogenation is the Lindlar catalyst (palladium on calcium carbonate poisoned with lead). This catalyst is specifically designed to stop the hydrogenation at the alkene stage. Quinoline is often used as a catalytic inhibitor to further enhance selectivity. The use of ion-exchange resins as supports for palladium catalysts has also been explored, demonstrating high conversion and selectivity in the hydrogenation of alkynes to alkenes. encyclopedia.pub For example, a lithiated Pd/Dowex™ 50W × 2 ion-exchange resin showed very high conversion (98.5%) and selectivity (>99.8%) for the hydrogenation of 3-hexyn-1-ol (B147329) to 3-hexen-1-ol, a similar alkyne hydrogenation. encyclopedia.pub

Full Hydrogenation:

Full hydrogenation of this compound would involve the saturation of both the triple bond and the double bond, leading to the formation of 3,7-dimethyloctan-3-ol. This typically requires more active catalysts or more severe reaction conditions (higher pressure and temperature) than partial hydrogenation. While specific studies focusing solely on the full hydrogenation of this compound are less common in the provided results, the principles of hydrogenation suggest that catalysts like platinum or rhodium, or even palladium under more forcing conditions, would be effective.

Catalysts and Conditions for the Hydrogenation of this compound

| Reaction Type | Catalyst | Support | Conditions | Product | Conversion (%) | Selectivity (%) |

| Partial Hydrogenation | Pd (0.1–5 wt.%) | Hyper-crosslinked Polystyrene | 90°C, atm pressure, Toluene | 3,7-dimethyl-1,6-octadien-3-ol | 100 | 96.5–98.5 |

| Partial Hydrogenation | Lindlar Catalyst | Calcium Carbonate | 25–40°C, 1–3 atm H₂ | 3,7-dimethyl-1,6-octadien-3-ol | High | High |

Computational Elucidation of Reaction Pathways (e.g., Density Functional Theory Applications)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways and understanding the mechanisms of chemical transformations involving this compound. DFT allows for the calculation of molecular properties such as frontier molecular orbitals (HOMO/LUMO) to identify reactive sites within the molecule.

For hydrogenation reactions, DFT can be used to compare the activation energies for hydrogen addition at different unsaturated sites, such as the terminal alkyne and the internal alkene. These calculations can help predict the regioselectivity of the reaction and explain experimental observations, such as the influence of steric hindrance from the methyl groups on the efficiency of hydrogenation.

DFT studies on related systems have shown that the regioselectivity of metal-catalyzed reactions, like metathesis, is governed by the relative stabilities of the metallacyclobutane intermediates. smolecule.com The electronic and steric properties of the substituents play a crucial role in determining these stabilities. smolecule.com Such computational insights are invaluable for the rational design of new catalysts with improved selectivity and activity. mdpi.com The application of DFT can help to rationalize the physics behind the chemical processes and provide a deeper understanding of the reaction mechanisms at a molecular level. mdpi.com

Biological Relevance and Advanced Research Applications of 3,7 Dimethyloct 6 En 1 Yn 3 Ol

Biochemical and Biological Assay Applications

The distinct chemical properties of 3,7-dimethyloct-6-en-1-yn-3-ol make it a valuable tool in various life science investigations.

Utility as a Biochemical Reagent and Biological Material in Life Science Investigations

As a biochemical reagent, this compound and its derivatives are utilized in a range of research applications. ontosight.aichemscene.com The presence of multiple functional groups allows for its use as a building block in the synthesis of more complex molecules for pharmaceutical research and material science. ontosight.ai Its structural analogs are subjects of study in biochemical research, particularly in investigations of enzyme-catalyzed reactions and metabolic pathways. The interactions of such compounds with enzymes and receptors can offer insights into fundamental biochemical processes and the mechanisms of diseases.

Evaluation of Specific Biological Activities (e.g., Antibacterial Activity Against Escherichia coli, Enterococcus faecalis, Proteus; Mosquito Repellent Activity)

Research has demonstrated that this compound exhibits notable biological activities, including antibacterial and insect-repellent properties. It has been reported to have excellent antibacterial activity against bacteria such as Escherichia coli, Enterococcus faecalis, and Proteus. chemicalbook.com Furthermore, the compound has been identified as a mosquito repellent. chemicalbook.com Studies on the behavioral responses of the male Aedes albopictus mosquito showed that this compound acted as a repellent at high concentrations. mdpi.com

Table 1: Observed Biological Activities of this compound

| Biological Activity | Target Organism(s) | Observed Effect |

|---|---|---|

| Antibacterial | Escherichia coli, Enterococcus faecalis, Proteus | Excellent antibacterial activity. chemicalbook.com |

| Mosquito Repellent | Aedes albopictus (male) | Repellent at high concentrations. mdpi.com |

Enzymatic Transformations and Biocatalysis

The unique structure of this compound makes it a substrate of interest in the study of enzymatic reactions.

Studies on Enzyme-Substrate Interactions and Specificity (e.g., Dehydratase-Catalyzed Reactions)

The enzymatic dehydration of tertiary alcohols like this compound is a key area of research. For instance, the bifunctional linalool (B1675412) dehydratase-isomerase (LinD) from the bacterium Castellaniella defragrans has been studied for its ability to catalyze the dehydration of various linalool analogues. whiterose.ac.uk While direct studies on LinD with this compound are not specified, the enzyme's activity on structurally similar compounds suggests potential for similar enzymatic transformations. Such studies are crucial for understanding enzyme-substrate specificity and for the development of biocatalytic processes for the synthesis of valuable alkenes. whiterose.ac.uk

Investigations into the Stereochemical Course of Biotransformations

The stereochemistry of enzymatic reactions is a fundamental aspect of biocatalysis. In the context of dehydratase-catalyzed reactions, the stereochemical outcome of the transformation is of significant interest. For example, dehydratase-catalyzed kinetic resolutions of tertiary alcohols can demonstrate exclusive conformational control, leading to excellent selectivities. whiterose.ac.ukelectronicsandbooks.com Understanding the stereochemical course of biotransformations involving substrates like this compound is essential for the production of specific stereoisomers, which can have distinct biological activities.

Precursor Role in the Synthesis of Biologically Active Compounds

One of the primary industrial applications of this compound is its role as a key intermediate in the synthesis of a variety of other compounds. chemicalbook.com It serves as a starting material for the production of several fragrance compounds, including linalool, nerolidol, and citral. chemicalbook.com Furthermore, it is an important intermediate in the synthesis of vitamins A and E. chemicalbook.com The synthesis of Mahonial, a fragrance ingredient, for example, can start from this compound. uni-stuttgart.de This involves the hydration of the alkyne to form an intermediate which is then further reacted. uni-stuttgart.de

Table 2: Compounds Synthesized from this compound

| Synthesized Compound | Class | Application/Significance |

|---|---|---|

| Linalool | Terpene alcohol | Fragrance, Flavor |

| Nerolidol | Sesquiterpene alcohol | Fragrance |

| Citral | Terpenoid aldehyde | Fragrance, Flavor, Vitamin A synthesis |

| Vitamin A | Vitamin | Essential nutrient |

| Vitamin E | Vitamin | Essential nutrient, Antioxidant |

| Mahonial | Fragrance ingredient | Perfumery |

Intermediate for Pharmaceutical and Agrochemical Synthesis

This compound, also known as dehydrolinalool, serves as a crucial building block in the synthesis of various compounds with significant applications in the pharmaceutical and agrochemical industries. chemicalbook.com Its unique molecular structure, featuring a tertiary alcohol, a vinyl group, and a terminal alkyne, provides multiple reactive sites for further chemical transformations. ontosight.ai This versatility allows for its use in the construction of complex molecular architectures, including essential vitamins and potent therapeutic agents.

One of the most notable applications of this compound is as a key intermediate in the industrial synthesis of Vitamin A and Vitamin E. chemicalbook.com The synthesis of Vitamin A, a vital nutrient for vision, immune function, and cell growth, can be achieved through a multi-step process starting from dehydrolinalool. mdpi.com This process typically involves the coupling of 6-methylhept-5-en-2-one with an acetylide anion to form this compound. mdpi.com Subsequent chemical modifications and rearrangements lead to the formation of the Vitamin A backbone. mdpi.com

Furthermore, this compound is a precursor in the synthesis of (-)-Englerin A and its analogues. google.com Englerins are natural products that have garnered significant interest for their potent and selective cytotoxic activity against renal cancer cells, making them promising candidates for the development of new anticancer drugs. google.comjustia.com The synthesis of Englerin A analogues from (S)-3,7-dimethyloct-6-en-1-yn-3-ol highlights the importance of this intermediate in accessing complex and medicinally relevant molecules. google.com The process involves a series of chemical transformations, including protection of the alcohol group, to facilitate the construction of the final complex structure. google.comjustia.com

While its role in pharmaceutical synthesis is well-documented, its application as an intermediate in the agrochemical sector is also noteworthy, primarily through its derivatives. For instance, linalool, which can be synthesized from dehydrolinalool, has demonstrated repellent properties against various crop-destroying insects, suggesting its potential use in eco-friendly pest management strategies. researchgate.net

| Application | End Product | Significance |

| Pharmaceutical | Vitamin A | Essential for vision, immune function, and cell growth. mdpi.com |

| Pharmaceutical | Vitamin E | A crucial antioxidant. chemicalbook.comdoceru.com |

| Pharmaceutical | (-)-Englerin A and analogues | Potent and selective anticancer agents. google.comjustia.com |

| Agrochemical | Linalool (derived) | Insect repellent for crop protection. researchgate.net |

Derivation of Biologically Active Natural Product Analogues

The chemical scaffold of this compound provides a valuable starting point for the synthesis of a variety of biologically active natural product analogues. Its functional groups allow for diverse chemical modifications, enabling the creation of novel compounds with potential therapeutic properties.

A significant example is its role in the total synthesis of (-)-Englerin A. google.com Natural products and their analogues are a cornerstone of drug discovery, and the ability to synthesize these complex molecules in the laboratory is crucial for their further investigation and development. The synthesis of Englerin A analogues from this compound not only allows for the confirmation of the natural product's structure but also opens avenues for creating derivatives with improved efficacy or pharmacokinetic properties. lookchem.com

The synthesis of vitamins A and E from this compound is another prime example of its utility in generating biologically active natural products. chemicalbook.commdpi.com These vitamins are essential for human health and are produced on a large industrial scale. The synthetic routes starting from dehydrolinalool are well-established and demonstrate the compound's importance in providing access to these vital nutrients. mdpi.comdoceru.com

Moreover, derivatives of this compound have been investigated for other biological activities. For instance, 3,7-dimethyloct-1-ene-3,6,7-triol, a polyol derivative, has shown anti-HIV activity. medchemexpress.eu This highlights the potential for discovering new therapeutic agents by modifying the basic structure of dehydrolinalool. Research in this area continues to explore the derivatization of this versatile intermediate to generate novel compounds with a range of biological functions.

| Starting Material | Derived Natural Product Analogue | Biological Activity |

| (S)-3,7-Dimethyloct-6-en-1-yn-3-ol | (-)-Englerin A analogues | Anticancer google.comjustia.com |

| This compound | Vitamin A | Essential Nutrient mdpi.com |

| This compound | Vitamin E | Antioxidant chemicalbook.comdoceru.com |

| This compound | 3,7-Dimethyloct-1-ene-3,6,7-triol | Anti-HIV medchemexpress.eu |

Structure Activity Relationship Sar and Structural Modification Studies

Analysis of Molecular Features Influencing Reactivity and Biological Activity in 3,7-Dimethyloct-6-en-1-yn-3-ol and its Analogs

The chemical reactivity and biological activity of this compound are dictated by the interplay of its key functional groups: a tertiary alcohol, a terminal alkyne, and a dimethyl-substituted alkene.

Influence of Functional Groups on Reactivity and Biological Activity:

The presence of a hydroxyl (-OH) group is a significant determinant of the biological activity of many terpenoids. In general, oxygenated terpenes, such as alcohols and phenols, tend to exhibit greater antimicrobial activity compared to their hydrocarbon counterparts. mdpi.commdpi.com This enhanced activity is often attributed to the ability of the hydroxyl group to increase the hydrophilicity of the molecule and to interact with microbial cell membranes, potentially leading to their disruption and loss of integrity. mdpi.comnih.gov

The terminal alkyne group is a unique feature of this compound. Alkynes are known to be involved in various chemical reactions and can contribute to the biological profile of a molecule. nih.gov The reactivity of the alkyne can be harnessed for the synthesis of more complex molecules. For instance, the terminal alkyne can undergo reactions such as hydroarylation, allowing for the addition of aryl groups.

Comparative Activity of Analogs:

While specific SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, general principles from related terpenoids can be inferred. The table below outlines the key functional groups and their general influence on the activity of terpenoids.

| Functional Group | General Influence on Biological Activity |

| Tertiary Alcohol (-OH) | Generally enhances antimicrobial activity by increasing hydrophilicity and interacting with cell membranes. mdpi.commdpi.com |

| Terminal Alkyne (-C≡CH) | Provides a site for further chemical modification and can influence the molecule's interaction with biological targets. nih.gov |

| Alkene (-C=C-) | Offers another reactive site for chemical derivatization to modulate properties. |

Studies on other terpenes have shown that modifications to the hydroxyl group, such as esterification, can alter the molecule's properties, including its fragrance profile and biological activity. jetir.orgdropofodor.com

Conformational Analysis and its Impact on Substrate-Enzyme Binding and Transformation

The three-dimensional shape, or conformation, of this compound is a critical factor in its interaction with biological systems, particularly in substrate-enzyme binding and subsequent transformation. The molecule's flexibility allows it to adopt various conformations, and understanding these is key to predicting its biological behavior.

Conformational Flexibility:

Impact on Enzyme Binding:

For an enzyme to catalyze a reaction, the substrate must fit into its active site in a specific orientation. The conformational flexibility of this compound means that it can potentially adapt its shape to fit into the active sites of various enzymes. The likelihood and strength of this binding are influenced by factors such as:

Shape Complementarity: The degree to which the molecule's shape matches that of the enzyme's active site.

Intermolecular Interactions: The formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the molecule and the amino acid residues of the enzyme.

Molecular modeling and docking studies can provide insights into how this compound and its analogs might bind to the active sites of specific enzymes.

Enzymatic Transformation:

Once bound to an enzyme, this compound can undergo various transformations. The nature of these transformations is dependent on the type of enzyme. For instance, enzymes could catalyze reactions at the hydroxyl, alkyne, or alkene functionalities. The specific conformation adopted by the molecule within the active site will influence which functional group is positioned for catalysis.

The following table summarizes the key conformational aspects and their potential impact on enzymatic interactions.

| Conformational Aspect | Impact on Substrate-Enzyme Interaction | Potential Enzymatic Transformations |

| Rotational Freedom of Single Bonds | Allows the molecule to adopt various shapes to fit into different enzyme active sites. | Oxidation of the alcohol, hydration of the alkyne, or epoxidation of the alkene. |

| Spatial Arrangement of Functional Groups | Determines which functional groups are accessible for interaction with the enzyme's catalytic residues. | Site-specific modifications depending on the enzyme's catalytic mechanism. |

| Overall Molecular Shape | Influences the overall binding affinity and specificity for a particular enzyme. | Determines the rate and efficiency of the enzymatic reaction. |

Rational Design and Synthesis of Modified this compound Analogues for Enhanced Properties

The rational design of modified this compound analogs involves a targeted approach to alter its chemical structure to achieve specific, enhanced properties. This process relies on an understanding of the SAR and conformational analysis of the parent molecule.

Strategies for Rational Design:

The primary goal of rational design is to create new molecules with improved characteristics, such as enhanced fragrance, increased stability, or specific biological activities. Key strategies include:

Functional Group Modification: Altering or replacing the existing functional groups. For example, the tertiary alcohol can be converted into an ester or an ether to modify its scent profile and lipophilicity. jetir.orgdropofodor.com

Scaffold Hopping: Replacing parts of the molecular backbone with different structural motifs while retaining the key pharmacophoric features.

Synthesis of Modified Analogues:

The synthesis of modified this compound analogs can be achieved through various organic reactions targeting its functional groups.

Esterification/Etherification of the Hydroxyl Group: The tertiary alcohol can be reacted with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers. These modifications are common in the fragrance industry to produce a wider range of scents. jetir.orgdropofodor.com

Reactions at the Alkyne Terminus: The terminal alkyne is a versatile handle for a variety of coupling reactions, such as the Sonogashira coupling, which can be used to introduce aryl or other substituents.

Transformations of the Alkene Group: The double bond can undergo reactions like hydrogenation, halogenation, or epoxidation to create a diverse set of analogs.

Examples of Modified Analogues and Enhanced Properties:

While extensive research on the enhanced properties of a wide array of this compound derivatives is not widely published, the following table illustrates potential modifications and their expected impact based on general principles of medicinal and fragrance chemistry.

| Modification | Synthetic Strategy | Potential Enhanced Property |

| Conversion to Acetate (B1210297) Ester | Esterification with acetic anhydride (B1165640) | Altered fragrance profile (e.g., more fruity or floral notes). jetir.orgdropofodor.com |

| Formation of a Methyl Ether | Etherification with a methylating agent | Increased lipophilicity and potentially altered scent and stability. |

| Addition of an Aromatic Ring | Sonogashira coupling at the alkyne | Potential for enhanced biological activity through new interactions with biological targets. |

| Saturation of the Double Bond | Catalytic hydrogenation | Increased chemical stability and a different odor profile. |

The rational design and synthesis of new analogs of this compound hold promise for the development of novel compounds with tailored properties for various applications, from perfumery to potentially therapeutic uses.

Advanced Analytical Characterization Techniques for 3,7 Dimethyloct 6 En 1 Yn 3 Ol

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the molecular structure and identifying the functional groups present in 3,7-dimethyloct-6-en-1-yn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are crucial for its complete structural assignment. amazonaws.com While specific spectral data for this compound is not extensively published, data from analogous compounds and general chemical shift knowledge allow for a predicted spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the various protons in the molecule. Key expected signals include those for the acetylenic proton, the methyl groups, the methylene (B1212753) protons, and the vinyl proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Characteristic signals would be observed for the alkynyl carbons, the carbon bearing the hydroxyl group, the olefinic carbons, and the methyl and methylene carbons.

2D NMR Spectroscopy (COSY, HSQC): Two-dimensional NMR techniques are employed for a more comprehensive structural elucidation.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton coupling networks, helping to establish the connectivity between adjacent protons in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (CH) | ~2.5 (s) | ~85 |

| C-2 (C≡) | - | ~75 |

| C-3 (C-OH) | - | ~65 |

| C-4 (CH₂) | ~1.6-1.8 (m) | ~40 |

| C-5 (CH₂) | ~2.1 (m) | ~22 |

| C-6 (CH) | ~5.1 (t) | ~124 |

| C-7 (C) | - | ~132 |

| C-8 (CH₃) | ~1.7 (s) | ~25 |

| C-9 (CH₃) | ~1.6 (s) | ~18 |

| C-10 (CH₃) | ~1.4 (s) | ~30 |

| OH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement, it can confirm the elemental composition of the molecule, C₁₀H₁₆O. chemscene.com Fragmentation analysis within the mass spectrometer provides further structural information by breaking the molecule into smaller, identifiable pieces, which can help to confirm the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and C-H stretches of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C and C=C bonds, which often give strong Raman signals.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. sci-hub.se The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns. This technique is highly effective for assessing the purity of a sample and identifying any impurities present.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are valuable for the separation and quantification of this compound, particularly for less volatile derivatives or when analyzing complex mixtures. fluorochem.co.uk These techniques separate compounds based on their differential partitioning between a mobile phase and a stationary phase. A common method for related compounds involves reverse-phase chromatography using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com UPLC, with its use of smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com

X-ray Crystallography for Absolute Configuration Determination (where single crystals are obtainable)

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules, provided that a single, high-quality crystal can be obtained. This powerful analytical technique allows for the precise mapping of the three-dimensional arrangement of atoms within a crystal lattice, offering direct insight into the molecule's stereochemistry.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern of intensities and directions. By analyzing this diffraction pattern, scientists can construct a detailed three-dimensional model of the electron density of the molecule.

For chiral molecules, the determination of the absolute configuration—the actual spatial arrangement of its atoms—is a critical step. This is often achieved through the use of anomalous dispersion, where the X-rays are of a wavelength that can be absorbed by one of the atoms in the crystal. This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

In the context of this compound, which possesses a chiral center at the C3 carbon, obtaining a single crystal would be the first and most crucial step. As this compound is a liquid at room temperature, crystallization would likely require derivatization to introduce functional groups that promote crystal lattice formation or the use of low-temperature crystallization techniques.

Despite the theoretical applicability of this technique, a thorough review of published scientific literature and crystallographic databases reveals no available single-crystal X-ray diffraction data for this compound. Consequently, detailed research findings, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, are not publicly available.

Were such data available, a crystallographic information file (CIF) would be generated, containing all the experimental and structural details. This file would allow for the generation of interactive 3D models of the molecule and detailed tables of bond lengths, bond angles, and torsion angles.

Table of Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

| Flack parameter | Data not available |

As of the latest search, no published crystallographic data for this compound is available. The table is presented as a template for the type of data that would be reported from an X-ray crystallography experiment.

The absence of this data in the public domain suggests that either the single-crystal X-ray diffraction analysis of this compound has not been performed or the results have not been published in accessible scientific literature. Therefore, while X-ray crystallography remains the gold standard for absolute configuration determination, its application to this specific compound has not been documented.

Computational and Theoretical Studies on 3,7 Dimethyloct 6 En 1 Yn 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. rsc.orgarxiv.orgqulacs.org For 3,7-dimethyloct-6-en-1-yn-3-ol, these calculations can elucidate fundamental aspects of its chemical behavior.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. dergipark.org.tr Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species.

For instance, a theoretical study on the related monoterpene linalool (B1675412) investigated its oxidation pathways using DFT. nih.gov Such calculations help identify the most likely sites for radical attack or electrophilic/nucleophilic reactions. For this compound, the electron-rich triple bond and the double bond are expected to be primary sites for electrophilic addition, while the hydroxyl group can act as a nucleophile or a proton donor. numberanalytics.com

Computational analysis of various terpene derivatives using DFT has shown how functional groups influence electronic properties. dergipark.org.tr The presence of both an alkyne and an alkene group in this compound creates a unique electronic environment that can be precisely mapped using these computational tools. researchgate.net

Table 1: Predicted Electronic Properties of Terpenoid Analogs (Note: This table presents example data from computational studies on related terpenoids, as direct data for this compound is not available in the reviewed literature. Values are for illustrative purposes.)

| Compound | Method | HOMO Energy (au) | LUMO Energy (au) | Energy Gap (au) |

|---|---|---|---|---|

| Linalool | DFT/B3LYP | -0.235 | -0.031 | 0.204 |

| Terpene T5 | DFT/B3LYP | -0.229 | -0.025 | 0.204 |

Data sourced from studies on terpene derivatives. dergipark.org.tr

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, including the structures of transition states and intermediates. rsc.orgmasterorganicchemistry.com This allows for the theoretical elucidation of reaction mechanisms. For this compound, which serves as a key intermediate in the synthesis of other fragrance compounds and vitamins, understanding its reaction pathways is of significant industrial importance. scispace.com

For example, the acid-catalyzed rearrangement of linalool, a structural isomer, has been a subject of extensive study. acs.org Similar computational approaches could be applied to dehydrolinalool to predict the outcomes of its rearrangements, which are common in terpenoids. hebmu.edu.cn Quantum mechanical studies on terpenoid cyclases have detailed the complex carbocation cascades involved in their biosynthesis and transformation, highlighting the predictive power of these methods. acs.org Theoretical investigations can also predict the stereochemical outcomes of reactions, a critical aspect in the chemistry of chiral molecules like this compound. globalresearchonline.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, from conformational changes to interactions with biological macromolecules.

Conformational Analysis and Exploration of Potential Energy Surfaces

This compound is a flexible molecule with several rotatable bonds. biointerfaceresearch.com Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in space. This is achieved by systematically rotating the bonds and calculating the potential energy of each resulting conformation.

Molecular dynamics (MD) simulations can then be used to explore the potential energy surface and observe how the molecule transitions between different conformations over time. mdpi.com MD simulations on linalool, for example, have been used to understand its behavior at a water-vapor interface and its diffusion through polymer films. acs.orgmdpi.com These studies provide insights into the molecule's physical properties, such as its volatility and interaction with different media, which are relevant for its use in fragrances.

Ligand-Protein Docking Simulations for Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. sci-hub.sefrontiersin.org This method is widely used in drug discovery to screen for potential drug candidates. Terpenoids, including linalool and its derivatives, are known to possess various biological activities, and docking simulations can help identify their molecular targets. nih.gov